
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol is a complex organic compound characterized by its unique structural features. This compound belongs to the class of oxanes, which are six-membered ring structures containing one oxygen atom. The presence of benzyl and nitromethyl groups attached to the oxane ring makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of benzyl alcohol and nitromethane as starting materials. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the oxane ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted oxanes depending on the nucleophile used.
科学的研究の応用
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol involves its interaction with specific molecular targets. The nitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The benzyl group may facilitate the compound’s binding to hydrophobic pockets in proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (2R,3R,4R,5S)-5-amino-2-(hydroxymethyl)oxane-3,4-diol
- (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[[(phenylmethyl)amino]methyl]oxane-3,4,5-triol
Uniqueness
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol is unique due to the presence of both benzyl and nitromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C13H17NO6 |
|---|---|
分子量 |
283.28 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C13H17NO6/c15-10-11(16)13(7-14(18)19,8-20-12(10)17)6-9-4-2-1-3-5-9/h1-5,10-12,15-17H,6-8H2/t10-,11-,12+,13+/m0/s1 |
InChIキー |
FGZNLUALCNMPPX-WUHRBBMRSA-N |
異性体SMILES |
C1[C@@]([C@H]([C@@H]([C@@H](O1)O)O)O)(CC2=CC=CC=C2)C[N+](=O)[O-] |
正規SMILES |
C1C(C(C(C(O1)O)O)O)(CC2=CC=CC=C2)C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



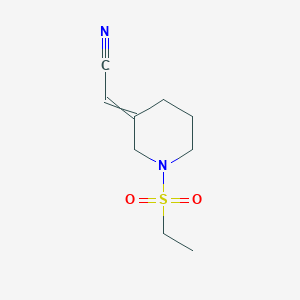
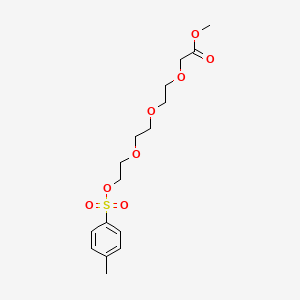

![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)
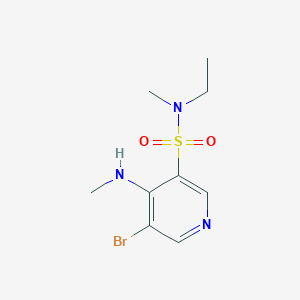

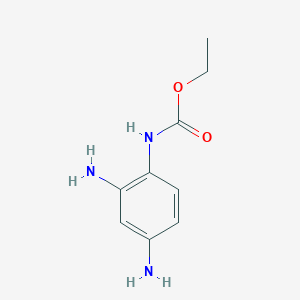

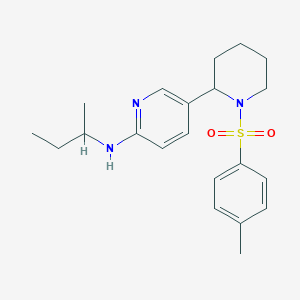
![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
![2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11825474.png)
![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)
![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)
